molecular formula C6H5F5OS B1362323 3-(Pentafluorothio)phenol CAS No. 672-31-1

3-(Pentafluorothio)phenol

Cat. No.: B1362323
CAS No.: 672-31-1
M. Wt: 220.16 g/mol
InChI Key: KVOACEHJTNSNBD-UHFFFAOYSA-N
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Description

3-(Pentafluorothio)phenol is an organosulfur compound with the molecular formula C6H2F5SH. It is a colorless to yellowish crystalline solid that is soluble in organic solvents. This compound is known for its unique chemical properties due to the presence of both a phenolic hydroxyl group and a pentafluorothio group, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Pentafluorothio)phenol can be synthesized through several methods. One common method involves the reaction of sodium hydrosulfide with hexafluorobenzene . The reaction typically proceeds under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorothio)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the pentafluorothio group to a thiol group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkylated and acylated phenol derivatives.

Scientific Research Applications

3-(Pentafluorothio)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the development of fluorescent probes for detecting and imaging thiophenol derivatives.

    Medicine: Research is ongoing into its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: It is used in the production of pesticides, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Pentafluorothio)phenol involves its interaction with various molecular targets. The pentafluorothio group can act as a strong electron-withdrawing group, influencing the reactivity of the phenolic hydroxyl group. This makes the compound highly reactive in various chemical reactions, allowing it to form stable complexes with metals and other compounds .

Comparison with Similar Compounds

Similar Compounds

    Pentafluorothiophenol: Similar in structure but lacks the phenolic hydroxyl group.

    Pentafluorophenol: Contains a pentafluoro group but lacks the thio group.

    2,3,4,5,6-Pentafluorothiophenol: Another variant with similar properties but different substitution patterns.

Uniqueness

3-(Pentafluorothio)phenol is unique due to the presence of both a phenolic hydroxyl group and a pentafluorothio group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its ability to form stable complexes with metals and its use in the development of fluorescent probes further highlight its versatility and importance in scientific research .

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOACEHJTNSNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381317
Record name 3-(Pentafluorothio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-31-1
Record name 3-(Pentafluorothio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pentafluorothio)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.0 g of 3-pentafluorosulfanylaniline were suspended in 50 ml of a 35% aqueous H2SO4 solution. Then, at 0° C., a solution of 1.57 g of NaNO2 in 5 ml of water was added dropwise over the course of 10 minutes. The mixture was stirred at 0° C. for 40 minutes. Then a solution, cooled to 0° C., of 8.56 g of Cu(NO3)2 in 50 ml of water was added to this suspension. Immediately thereafter, 3.26 g of Cu2O was also added, whereupon marked evolution of gas was observable. 3 extractions each with 100 ml of CH2Cl2 were carried out, the org. phase was washed with 100 ml of a saturated aqueous NaCl solution and dried over MgSO4, and the solvent was removed in vacuo. Chromatography with DIP on a short silica gel column afforded 3.5 g of the phenol as colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.57 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Cu(NO3)2
Quantity
8.56 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Cu2O
Quantity
3.26 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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